![molecular formula C8H4ClN3 B1418825 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile CAS No. 920965-87-3](/img/structure/B1418825.png)
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile
Overview
Description
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core with a chloro substituent at the 4-position and a nitrile group at the 3-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method starts with 2,3-dicarboxypyridine, which undergoes esterification, reduction, and chlorination. The key steps include:
Esterification: Conversion of 2,3-dicarboxypyridine to its diester form.
Reduction: Reduction of the diester to the corresponding diol.
Chlorination: Introduction of the chloro group at the 4-position.
Cyclization: Treatment with sodium hydride and p-toluenesulfonamide to form the pyrrolo[2,3-B]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods may include continuous flow processes and the use of more efficient catalysts and reagents to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,3-B]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile, exhibit significant activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study found that certain derivatives showed potent inhibition against FGFR1, 2, and 3, with IC50 values indicating strong potential for therapeutic use in breast cancer treatment. Specifically, compound 4h demonstrated IC50 values of 7 nM for FGFR1, highlighting its effectiveness in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .
Inhibition of SGK-1 Kinase
Another significant application of this compound is its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase is involved in various physiological processes, including electrolyte balance and cell proliferation. Compounds based on the pyrrolo[2,3-b]pyridine framework have been proposed for treating disorders related to SGK-1 activity, such as chronic renal disease and cardiovascular issues. The inhibition of SGK-1 could provide a novel therapeutic approach to managing these conditions .
Synthesis of Metal Complexes
This compound has been utilized in the synthesis of metal complexes with palladium(II) and platinum(II). These complexes have shown promising antiproliferative activities against various cancer cell lines, including ovarian and colon cancers. The study highlighted that these metal complexes exhibited superior activity compared to traditional chemotherapeutics like cisplatin, suggesting potential applications in cancer therapy through novel metal-ligand interactions .
Structural Properties and Characterization
The structural properties of this compound have been characterized using various spectroscopic techniques including infrared (IR) and Raman spectroscopy. These techniques provide insights into the vibrational modes of the molecule and help elucidate the interactions within metal complexes formed with this compound .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile largely depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition occurs through binding to the ATP-binding site of the receptor, thereby blocking its activity and downstream signaling pathways.
Comparison with Similar Compounds
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile can be compared with other pyrrolo[2,3-B]pyridine derivatives:
4-Chloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile: Similar structure but with the nitrile group at the 5-position.
1H-pyrrolo[2,3-B]pyridine-3-carbonitrile: Lacks the chloro substituent, which can affect its reactivity and biological activity.
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile: Substitution of the chloro group with a bromo group can lead to different reactivity and potency in biological assays.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS No. 920965-87-3) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: CHClN
- Molecular Weight: 177.59 g/mol
- Density: 1.5 g/cm³
- LogP: 2.69 (indicating moderate lipophilicity)
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. For instance, related compounds have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, compared to controls like ciprofloxacin (2 µg/mL) .
Table 1: Antibacterial Activity of Pyrrole Derivatives
Compound | MIC (µg/mL) | Control (Ciprofloxacin) |
---|---|---|
Pyrrole Benzamide Derivative | 3.12 - 12.5 | 2 |
Isoniazid | 0.25 | |
Triclosan | 10 |
Inhibition of Kinases
This compound has been evaluated for its role as a kinase inhibitor, particularly targeting PKMYT1, which is implicated in cancer cell proliferation. The compound exhibited a selective inhibition profile, demonstrating potential as a therapeutic agent in oncology .
Case Study: PKMYT1 Inhibition
In a study assessing various analogs for PKMYT1 inhibition:
- The compound was found to have a favorable selectivity over other kinases.
- Structure-activity relationship (SAR) studies indicated that modifications at the pyrrole ring could enhance potency .
The precise mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as kinases and bacterial enzymes. The presence of the chloro and cyano groups in its structure may contribute to its binding affinity and selectivity towards these targets.
Toxicological Profile
The compound is classified with several hazard statements indicating potential health risks such as irritation (H315), eye damage (H319), and respiratory irritation (H335). It is recommended to handle it under inert conditions and store it at temperatures between 2°C and 8°C to maintain stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?
The compound is typically synthesized via nucleophilic substitution reactions. For example, sodium hydride (NaH) in dimethylformamide (DMF) facilitates the reaction of this compound with protecting groups like 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under controlled temperatures (0°C to room temperature) . This method achieves regioselectivity by leveraging the reactivity of the chloro-substituted pyrrolopyridine core. Intermediate purification involves precipitation in ice-cold water, followed by filtration and solvent removal.
Q. How is structural characterization performed for derivatives of this compound?
Characterization relies on spectral techniques:
- IR spectroscopy : Identifies functional groups (e.g., nitrile stretches at ~2221 cm⁻¹ and carbonyl peaks at ~1672 cm⁻¹) .
- NMR spectroscopy : ¹H NMR reveals aromatic proton environments (δ 6.95–7.79 ppm for aryl groups) and NH₂ signals (δ 5.66 ppm, exchangeable with D₂O) .
- Elemental analysis : Validates molecular composition (e.g., C, H, N, S, Cl content within ±0.4% of theoretical values) .
Q. What are the key derivatives of this compound in medicinal chemistry?
Derivatives are tailored via substitutions at positions 1, 4, and 6:
- 1-tert-Butyl derivatives : Enhance metabolic stability for kinase inhibitors .
- Chromeno[2,3-b]pyridine-3-carbonitriles : Synthesized via multi-component reactions using arylaldehydes and malononitrile, showing neuroprotective and anticancer activity .
- Amino-substituted analogs : Improve solubility and binding affinity for targets like DNA gyrase .
Advanced Research Questions
Q. How is regioselectivity controlled in substitution reactions of pyrrolo[2,3-b]pyridines?
Regioselectivity depends on electronic and steric factors. For example, 5-bromo-4-chloro-3-nitro-7-azaindole derivatives are synthesized by prioritizing nitration at the electron-rich C3 position, followed by bromination at C5. Reaction conditions (e.g., HNO₃/H₂SO₄ at 0°C) and protecting groups (SEM) are critical to avoid side reactions .
Q. What catalytic systems optimize multi-component reactions involving this compound?
Heterogeneous catalysts like Fe₃O₄@SiO₂/Si(CH₂)₃NH/HMPO/Pd(OAc)₂ enable efficient one-pot syntheses. For chromeno[2,3-b]pyridine-3-carbonitriles, this catalyst achieves yields >85% under mild conditions (ethanol, 78°C) with recyclability (>5 cycles without loss of activity) .
Q. How do structural modifications influence bioactivity?
- Trifluoromethyl groups : Increase lipophilicity and target engagement (e.g., LRRK2 kinase inhibition) .
- Amino substituents : Enhance hydrogen bonding with enzymes (e.g., S. aureus DNA gyrase, with docking scores ≤-9.2 kcal/mol) .
- Chloro vs. fluoro substitutions : Chloro improves cytotoxicity (IC₅₀ ≤ 5 µM in breast cancer cells), while fluoro reduces off-target effects .
Q. What computational methods predict the reactivity and bioactivity of derivatives?
- Density Functional Theory (DFT) : Calculates molecular electrostatic potentials (MEPs) to identify reactive sites (e.g., nitrile and amino groups) .
- Molecular docking : Simulates binding to targets like DNA gyrase (PDB: 2XCT), revealing interactions with key residues (e.g., Asp81, Gly85) .
Q. What are the mechanistic insights into its neuroprotective and anticancer effects?
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-6-1-2-11-8-7(6)5(3-10)4-12-8/h1-2,4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAJHQBDIDWDGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672260 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920965-87-3 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920965-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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